(2,5-Dimethylpiperazine-1,4-diyl)bis(cyclobutylmethanone)
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Overview
Description
(2,5-Dimethylpiperazine-1,4-diyl)bis(cyclobutylmethanone) is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups at the 2 and 5 positions, and cyclobutylmethanone groups attached to the nitrogen atoms of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)bis(cyclobutylmethanone) typically involves the reaction of 2,5-dimethylpiperazine with cyclobutylmethanone derivatives under controlled conditions. One common method includes:
Starting Materials: 2,5-dimethylpiperazine and cyclobutylmethanone.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used.
Catalysts: Catalysts such as palladium or copper may be employed to facilitate the coupling reaction.
Temperature and Time: The reaction is typically conducted at temperatures ranging from 50°C to 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dimethylpiperazine-1,4-diyl)bis(cyclobutylmethanone) may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylpiperazine-1,4-diyl)bis(cyclobutylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutylmethanone groups, where nucleophiles such as amines or thiols replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted amines or thiols.
Scientific Research Applications
(2,5-Dimethylpiperazine-1,4-diyl)bis(cyclobutylmethanone) has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)bis(cyclobutylmethanone) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The cyclobutylmethanone groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylpiperazine-1,4-diyl)bis[(2H-1,3-benzodioxol-5-yl)methanone]: Similar structure but with benzodioxol groups instead of cyclobutylmethanone.
(2,5-Dimethylpiperazine-1,4-diyl)bismethylenebisphosphonic acid: Contains bisphosphonic acid groups instead of cyclobutylmethanone.
Uniqueness
(2,5-Dimethylpiperazine-1,4-diyl)bis(cyclobutylmethanone) is unique due to its specific combination of a piperazine ring with cyclobutylmethanone groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(cyclobutanecarbonyl)-2,5-dimethylpiperazin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11-9-18(16(20)14-7-4-8-14)12(2)10-17(11)15(19)13-5-3-6-13/h11-14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCXQGDRIRQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2CCC2)C)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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